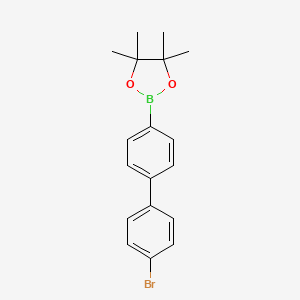
Arg-Glu(EDANS)-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (668-675)-Lys(DABCYL)-Arg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arg-Glu(EDANS)-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (668-675)-Lys(DABCYL)-Arg is a useful research compound. Its molecular formula is C91H129N25O25S and its molecular weight is 2005.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación de la enfermedad de Alzheimer
El compuesto se basa en la secuencia EVNLDAEF derivada del sitio de la β-secretasa de la mutación sueca de la proteína precursora amiloide (APP) . Esto lo hace particularmente útil en la investigación de la enfermedad de Alzheimer, donde puede utilizarse para estudiar la actividad de la β-secretasa, una enzima que juega un papel clave en la formación de placas amiloides en el cerebro.
Estudios de transferencia de energía por resonancia de fluorescencia (FRET)
Como sustrato peptídico FRET, este compuesto puede utilizarse en varios estudios FRET . FRET es una herramienta poderosa para estudiar interacciones biológicas y puede proporcionar información sobre una amplia gama de procesos biológicos.
Medición de la actividad enzimática
El compuesto puede utilizarse para la medición de la actividad de la BACE1 (β-secretasa) . El nivel de actividad enzimática es directamente proporcional a la reacción de fluorescencia , lo que lo convierte en una herramienta valiosa en la investigación enzimológica.
Descubrimiento y desarrollo de fármacos
Dado su papel como sustrato de la β-secretasa, este compuesto puede utilizarse en procesos de descubrimiento y desarrollo de fármacos, particularmente en la búsqueda de fármacos que puedan inhibir la actividad de esta enzima .
Ensayos bioquímicos
Las propiedades fluorescentes del compuesto lo hacen adecuado para su uso en varios ensayos bioquímicos . Su fluorescencia puede detectarse y medirse, proporcionando una herramienta cuantitativa para la investigación bioquímica.
Mecanismo De Acción
Target of Action
The primary target of the compound Arg-Glu(EDANS)-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (668-675)-Lys(DABCYL)-Arg, also known as RE(EDANS)EVNLDAEFK(DABCYL)R, is Beta-Secretase 1 (BACE1) . BACE1 is an enzyme that plays a crucial role in the production of beta-amyloid peptides, which aggregate to form amyloid plaques in the brains of Alzheimer’s disease patients.
Mode of Action
RE(EDANS)EVNLDAEFK(DABCYL)R is a peptide that has been double-labeled with EDANS and DABCYL . It serves as a fluorescent substrate for BACE1 . The compound can be used for BACE1 activity measurement, and the enzyme activity level is directly proportional to the fluorescence reaction .
Result of Action
The interaction of RE(EDANS)EVNLDAEFK(DABCYL)R with BACE1 results in a fluorescence reaction. The intensity of this reaction is directly proportional to the activity level of BACE1 . Therefore, the compound can be used to measure BACE1 activity and, by extension, monitor the production of beta-amyloid peptides.
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C91H129N25O25S/c1-49(2)45-66(109-87(135)68(47-71(93)117)112-88(136)76(50(3)4)113-83(131)64(36-39-74(121)122)107-81(129)62(105-79(127)59(92)21-15-41-101-90(94)95)34-37-72(118)99-44-43-98-60-23-13-20-58-57(60)19-14-25-70(58)142(139,140)141)85(133)111-69(48-75(123)124)84(132)103-51(5)77(125)104-63(35-38-73(119)120)82(130)110-67(46-52-17-9-8-10-18-52)86(134)106-61(80(128)108-65(89(137)138)24-16-42-102-91(96)97)22-11-12-40-100-78(126)53-26-28-54(29-27-53)114-115-55-30-32-56(33-31-55)116(6)7/h8-10,13-14,17-20,23,25-33,49-51,59,61-69,76,98H,11-12,15-16,21-22,24,34-48,92H2,1-7H3,(H2,93,117)(H,99,118)(H,100,126)(H,103,132)(H,104,125)(H,105,127)(H,106,134)(H,107,129)(H,108,128)(H,109,135)(H,110,130)(H,111,133)(H,112,136)(H,113,131)(H,119,120)(H,121,122)(H,123,124)(H,137,138)(H4,94,95,101)(H4,96,97,102)(H,139,140,141)/t51-,59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,76-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSZHKSLZMCXEG-YHBITHHLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C91H129N25O25S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043667 |
Source


|
| Record name | L-Arginine, L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-α-glutamyl-L-valyl-L-asparaginyl-L-leucyl-L-α-aspartyl-L-alanyl-L-α-glutamyl-L-phenylalanyl-N6-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-lysyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2005.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310427-94-2 |
Source


|
| Record name | L-Arginine, L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-α-glutamyl-L-valyl-L-asparaginyl-L-leucyl-L-α-aspartyl-L-alanyl-L-α-glutamyl-L-phenylalanyl-N6-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-lysyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl]-2-cyano-4-(2,6-ditert-butyl-4-methylcyclohexyl)oxy-4-oxobutanoic acid](/img/structure/B1494779.png)
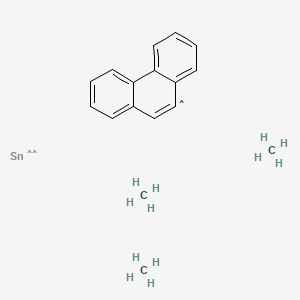


![2,4-dichloro-1-[(Z)-2-chloro-1-(ethoxy-methoxy-oxidophosphaniumyl)oxyethenyl]benzene](/img/structure/B1494800.png)
![9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6,7-dimethoxy-1H-benzo[f][2]benzofuran-3-one](/img/structure/B1494804.png)
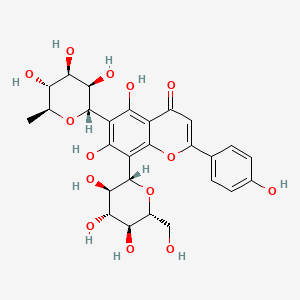
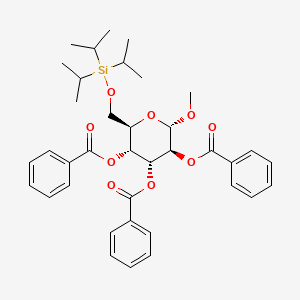
![N-[1-[[3-butan-2-yl-16-methyl-9-[(2-nitrocyclopropyl)methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis(1-phenylethyl)-21-[(E)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-(2-nitrocyclopropyl)-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide](/img/structure/B1494816.png)
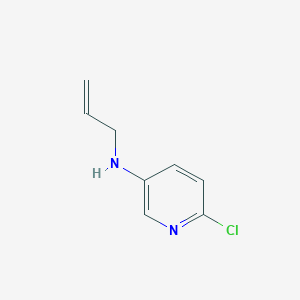
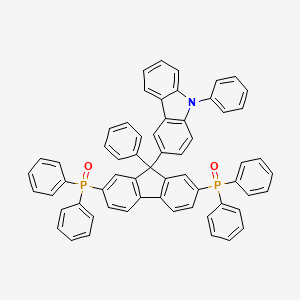
![1-[(2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B1494832.png)
